16-Desmethyl-16-(hydroxymethyl)rifaximin

Description

Current Landscape of Pharmaceutical Impurity Research and Quality Control

The field of pharmaceutical impurity research is a critical component of drug development and manufacturing, governed by stringent regulatory guidelines. International bodies, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established a framework for the control of impurities. google.com Key guidelines such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) set thresholds for the reporting, identification, and qualification of impurities. nih.gov

Current trends in impurity profiling are driven by advancements in analytical technology. Hyphenated techniques, which couple separation methods with spectroscopic detection, are at the forefront of this evolution. asianpubs.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for detecting, identifying, and quantifying impurities, even at trace levels. asianpubs.org These methods provide the high sensitivity and specificity required to meet the rigorous standards set by regulatory authorities.

| Regulatory Guideline | Focus |

| ICH Q3A(R2) | Impurities in new drug substances |

| ICH Q3B(R2) | Impurities in new drug products |

| ICH Q3C(R8) | Residual solvents |

| ICH Q3D(R2) | Elemental impurities |

| ICH M7(R1) | Mutagenic impurities |

The Role of Impurities in Active Pharmaceutical Ingredient (API) Development

Impurities in APIs can arise from various sources, including the starting materials, intermediates, and by-products of the synthesis process, as well as from degradation of the API itself. asianpubs.org The presence of these impurities can significantly impact the stability, efficacy, and safety of the final drug product. researchgate.net Some impurities may be pharmacologically active, leading to unintended side effects, while others can be toxic. Even seemingly inert impurities can affect the physicochemical properties of the API, such as its solubility and crystal form, which in turn can influence the drug's bioavailability.

Therefore, a thorough understanding and control of the impurity profile of an API is a critical aspect of drug development. This involves not only identifying and quantifying the impurities but also understanding their potential impact and establishing acceptable limits.

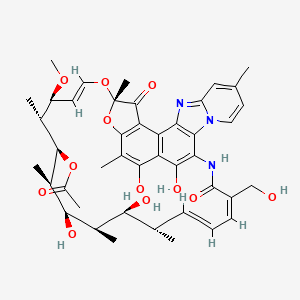

Structural Classification and Genesis of 16-Desmethyl-16-(hydroxymethyl)rifaximin (Rifaximin EP Impurity H)

This compound, or Rifaximin (B1679331) EP Impurity H, is an organic impurity of Rifaximin. synzeal.com Its chemical structure was a subject of investigation, with the European Pharmacopoeia initially reporting an erroneous structure that was later corrected. asianpubs.orgresearchgate.net The correct structure was elucidated through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net

Properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O12/c1-19-13-15-46-28(17-19)44-32-29-30-37(51)24(6)40-31(29)41(53)43(8,58-40)56-16-14-27(55-9)21(3)39(57-25(7)48)23(5)36(50)22(4)35(49)20(2)11-10-12-26(18-47)42(54)45-33(34(32)46)38(30)52/h10-17,20-23,27,35-36,39,47,49-52H,18H2,1-9H3,(H,45,54)/b11-10+,16-14+,26-12-/t20-,21+,22+,23+,27-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTUFZPLJLQLQM-SRVBJRABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861028 | |

| Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210022-90-4 | |

| Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210022904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-DESMETHYL-16-(HYDROXYMETHYL)RIFAXIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZC3G20EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Spectrometric Characterization of 16 Desmethyl 16 Hydroxymethyl Rifaximin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural assignment of 16-Desmethyl-16-(hydroxymethyl)rifaximin. Through a combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments, a complete and unambiguous picture of the molecule's connectivity and spatial arrangement has been achieved. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons within the molecule. Analysis of the chemical shifts (δ), signal multiplicities, and coupling constants allows for the assignment of protons to specific functional groups and positions in the structure. Key distinguishing features in the ¹H NMR spectrum, when compared to that of rifaximin (B1679331), include the absence of the signal corresponding to the C30 methyl group and the appearance of new signals consistent with a hydroxymethyl group. researchgate.net Specifically, the presence of a CH2-OH group at the C30 position is a significant finding. researchgate.netresearchgate.net

A comparative table of selected ¹H NMR chemical shifts for this compound and Rifaximin is presented below. researchgate.netresearchgate.net The data is acquired in CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). researchgate.net

| Proton Assignment | This compound (δ, ppm) | Rifaximin (δ, ppm) |

| H-17 | 6.13 (d) | 6.00 (d) |

| H-19 | 6.70 (dd) | 6.60 (dd) |

| H-20 | 5.50 (d) | 5.37 (d) |

| H-28 | 3.52 (dq) | 3.50 (dq) |

| H-29 | 2.92 (dd) | 2.90 (dd) |

| CH₃-30 | - | 2.10 (s) |

| CH₂-30 | 4.15 (AB system) | - |

| OH-4 | 12.30 (s) | 12.00 (s) |

| NH | 8.35 (s) | 8.30 (s) |

Note: This table presents a selection of key chemical shifts for comparative purposes and is not exhaustive.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its electronic environment. The most telling evidence for the structural modification in the ¹³C NMR spectrum is the absence of the methyl carbon signal at approximately 10 ppm (characteristic of the C30 methyl in rifaximin) and the appearance of a new signal in the 60-70 ppm range, which is attributed to the methylene (B1212753) carbon of the hydroxymethyl group (C-CH₂-OH). researchgate.netresearchgate.net

The following table summarizes selected ¹³C NMR chemical shifts for this compound and Rifaximin. researchgate.netasianpubs.org

| Carbon Assignment | This compound (δ, ppm) | Rifaximin (δ, ppm) |

| C-1 | 168.9 | 169.0 |

| C-8 | 188.5 | 188.6 |

| C-16 | 123.4 | 123.5 |

| C-17 | 139.3 | 139.4 |

| C-30 | 64.65 | 9.9 |

| C-34a (Acetyl CH₃) | 21.3 | 21.3 |

| C-35 (Acetyl C=O) | 170.1 | 170.1 |

Note: This table provides a selection of key chemical shifts for comparative purposes and is not exhaustive.

Two-Dimensional NMR Techniques for Correlating Spin Systems and Connectivities

To further solidify the structural assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) were utilized. researchgate.netasianpubs.org These powerful techniques reveal correlations between protons and carbons, providing unambiguous evidence of the bonding network.

HSQC: This experiment correlates directly bonded proton and carbon atoms. In the analysis of this compound, the HSQC spectrum would show a clear correlation between the protons of the newly observed AB system (around 4.15 ppm) and the carbon signal at 64.65 ppm, confirming that this carbon is a methylene group. researchgate.net

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. A crucial HMBC correlation would be observed between the protons of the hydroxymethyl group and the neighboring carbon atoms, definitively placing the -CH₂OH group at the C16 position. researchgate.netresearchgate.net For instance, a correlation between the CH₂ protons at C30 and the carbonyl carbon at C15 would be expected. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is readily protonated to form the [M+H]⁺ ion. The high-resolution measurement of this ion provides a highly accurate mass, which can be used to confirm the elemental formula. For this compound, the molecular formula is C₄₃H₅₁N₃O₁₂. pharmaffiliates.comnih.govnih.gov The expected monoisotopic mass is 801.347274 g/mol , and the average mass is 801.89 g/mol . nih.gov ESI-MS analysis of this impurity consistently shows a protonated molecular ion [M+H]⁺ at m/z 802, which is 16 mass units higher than that of rifaximin (m/z 786), corresponding to the addition of an oxygen atom. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of the impurity at m/z 802) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

The ESI(+) fragmentation pattern of this compound has been compared to that of rifaximin. researchgate.net A key observation is that many of the significant fragments in the MS/MS spectrum of the impurity possess a mass-to-charge ratio that is 16 units higher than the corresponding fragments of rifaximin. This systematic shift confirms that the additional oxygen atom is located on the ansa chain of the molecule. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (Fourier-Transform Infrared Spectroscopy - FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound by FT-IR reveals a spectrum that is structurally related to the parent compound, Rifaximin, yet with distinct differences that confirm the structural modification. researchgate.net

The infrared spectrum of this compound displays key absorption bands that are indicative of its molecular structure. researchgate.net A study by Stradi et al. (2009) identified the main absorption bands at 3608, 3583, 3401, 1727, and 1647 cm⁻¹. researchgate.net The presence of multiple bands in the region of 3400-3600 cm⁻¹ corresponds to O-H stretching vibrations, indicative of the hydroxyl groups in the molecule. The bands at 1727 cm⁻¹ and 1647 cm⁻¹ are characteristic of C=O stretching vibrations from the ester and amide functionalities, respectively. researchgate.net

A notable distinction from the FT-IR spectrum of Rifaximin is observed in the Csp³-H stretching region. researchgate.net Specifically, there is a significant increase in the intensity of the band at 2924 cm⁻¹, which is characteristic of the asymmetric stretching of a CH₂ group. This finding supports the presence of a hydroxymethyl (-CH₂OH) group in place of the methyl group at the 16-position. researchgate.net Further differences are also noted in the fingerprint region, particularly between 1020 and 1100 cm⁻¹, which corresponds to Csp³-O stretching vibrations. researchgate.net

Table 1: Key FT-IR Absorption Bands for this compound researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3608 | O-H Stretching |

| 3583 | O-H Stretching |

| 3401 | O-H Stretching |

| 2924 | CH₂ Asymmetric Stretching |

| 1727 | C=O Stretching (Ester) |

| 1647 | C=O Stretching (Amide) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic systems and conjugated double bonds.

The absorption maxima (λmax) for this compound were recorded at 220, 236, 293, 372, and 442 nm. researchgate.net These are very similar to the absorption maxima observed for Rifaximin (219, 236, 293, 372, and 453 nm), with only a minor shift in the visible region. researchgate.net This similarity in the UV-Vis spectra provides strong evidence that the extensive conjugated system responsible for the color of these compounds remains intact in the impurity.

Table 2: UV-Vis Absorption Maxima (λmax) of this compound and Rifaximin researchgate.net

| Compound | λmax (nm) |

| This compound | 220, 236, 293, 372, 442 |

| Rifaximin | 219, 236, 293, 372, 453 |

Chromatographic Methodologies for the Isolation and Quantification of 16 Desmethyl 16 Hydroxymethyl Rifaximin

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of rifaximin (B1679331) and its related substances. unesp.br The development of robust HPLC methods is essential for the routine quality control of rifaximin, enabling the separation and quantification of impurities like 16-Desmethyl-16-(hydroxymethyl)rifaximin.

Reversed-Phase HPLC (RP-HPLC) for Separation and Purity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity profiling of rifaximin and the separation of its impurities. researchgate.net These methods typically utilize a C18 stationary phase, which provides effective separation of the relatively non-polar rifaximin and its more polar derivatives. ijpsonline.comresearchgate.net

Method development often involves optimizing the mobile phase composition, which is commonly a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijpsonline.comresearchgate.net For instance, a mobile phase consisting of acetonitrile and 0.1% acetic acid in a 60:40 (v/v) ratio has been successfully used with a C18 column for the analysis of rifaximin. ijpsonline.com Another method employed an aqueous solution of tetrabutyl ammonium (B1175870) hydrogen sulphate with methanol (10:90, v/v). researchgate.net The flow rate is typically maintained around 1.0 mL/min, and UV detection is commonly performed at wavelengths ranging from 237 nm to 454 nm, depending on the specific method. ijpsonline.comresearchgate.net

The following table summarizes typical parameters for RP-HPLC methods used in the analysis of rifaximin and its impurities:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | C18 (150 x 4.6 mm, 5 µm) | C18 | Chromosil Symmetry C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Acetic Acid (60:40, v/v) ijpsonline.com | Tetrabutyl ammonium hydrogen sulphate: Methanol (10:90, v/v) researchgate.net | Phosphate buffer (pH 4.0): Acetonitrile (40:60, v/v) |

| Flow Rate | 1.0 mL/min ijpsonline.com | 1.0 mL/min researchgate.net | 1.0 mL/min |

| Detection | UV at 237 nm ijpsonline.com | UV at 454 nm researchgate.net | UV at 292 nm |

These methods are capable of resolving rifaximin from its degradation products and impurities, including this compound, ensuring accurate purity assessment.

Chiral Chromatography Considerations for Stereoisomeric Analysis

The molecule this compound possesses multiple chiral centers, giving rise to the possibility of various stereoisomers. nih.govsigmaaldrich.com Chirality is a key consideration in pharmaceutical analysis as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

While direct chiral separation of this compound is not extensively detailed in the provided search results, the principles of chiral chromatography would be applicable. Chiral HPLC is a primary method for separating enantiomers. nih.gov This can be achieved through two main approaches:

Direct Method: Utilizing a chiral stationary phase (CSP). Cyclodextrins are a common type of CSP where the chiral recognition is based on the fit of the analyte into the cyclodextrin (B1172386) cavity. sigmaaldrich.com

Indirect Method: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column. nih.gov

Given the complex stereochemistry of rifaximin derivatives, the development of a specific chiral method would be essential to ensure the stereoisomeric purity of the substance. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities in rifaximin, even at trace levels. researchgate.netscispace.com This technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

In the context of impurity profiling, LC-MS is used to determine the mass-to-charge ratio (m/z) of potential impurities, which aids in their structural elucidation. For instance, studies on rifaximin degradation have utilized LC-MS to identify various degradants formed under stress conditions like acid hydrolysis. researchgate.netnih.gov One study identified a degradant with an m/z of 801.9 under oxidative stress conditions, which corresponds to the molecular weight of this compound. researchgate.net

An MS-compatible LC method might use a mobile phase such as ammonium formate (B1220265) buffer (pH 7) and acetonitrile, with a C18 column. impactfactor.org The ionization source is typically electrospray ionization (ESI). impactfactor.org The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities in complex matrices like human plasma. scispace.com

Preparative Chromatography for Isolation of the Compound from Rifaximin Batches

Preparative High-Performance Liquid Chromatography is the method of choice for isolating pure enantiomers and other compounds on a larger scale than analytical HPLC. nih.gov While specific protocols for the preparative isolation of this compound are not detailed in the search results, the principles of preparative chromatography would apply.

The process involves scaling up an optimized analytical HPLC method. This requires using a larger column and a higher flow rate to handle a greater amount of the crude rifaximin mixture. The goal is to collect the fraction containing the target compound, this compound, with a high degree of purity. The collected fractions are then typically subjected to a process like evaporation to remove the mobile phase and yield the isolated compound.

Analytical Method Validation according to International Council for Harmonisation (ICH) Guidelines

Validation of analytical methods is a mandatory requirement to ensure their reliability for their intended purpose. researchgate.net The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. ijpsonline.com The validation of HPLC methods for rifaximin and its impurities typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ijpsonline.com For rifaximin, linearity has been demonstrated over concentration ranges such as 1.0–200 μg/mL with a correlation coefficient (R²) of 0.9999. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsonline.com Accuracy is often assessed by recovery studies, with mean recoveries for rifaximin reported between 89.59% and 98.84%. ijpsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsonline.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For rifaximin, RSD values for intra-day and inter-day precision have been reported to be less than 1%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net For rifaximin, LOD and LOQ values have been reported as 0.238 μg/mL and 0.786 μg/mL, respectively, in one study. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.com

The following table presents a summary of validation parameters from a study on rifaximin:

| Validation Parameter | Result |

| Linearity Range | 1.0–200 μg/mL researchgate.net |

| Correlation Coefficient (R²) | 0.9999 researchgate.net |

| Accuracy (% Recovery) | 89.59 - 98.84% ijpsonline.com |

| Intra-day Precision (%RSD) | 0.28 - 0.55 researchgate.net |

| Inter-day Precision (%RSD) | 0.68 - 0.81 researchgate.net |

| LOD | 0.238 μg/mL researchgate.net |

| LOQ | 0.786 μg/mL researchgate.net |

Successful validation according to ICH guidelines ensures that the analytical method is suitable for its intended use in the quality control of rifaximin. researchgate.net

Investigation of Formation Mechanisms and Metabolic Pathways of 16 Desmethyl 16 Hydroxymethyl Rifaximin

Proposed Chemical Pathways of Formation from Rifaximin (B1679331) or Related Precursors

The formation of 16-Desmethyl-16-(hydroxymethyl)rifaximin from rifaximin is primarily understood through the lens of degradation studies. Research indicates that this compound is an oxidative degradation product of rifaximin. researchgate.netresearchgate.netresearchgate.net

Forced degradation studies, which subject a drug substance to stress conditions like acid, alkali, and oxidation, are instrumental in identifying potential degradation products that could form during manufacturing and storage. In the case of rifaximin, it has been shown to be susceptible to degradation under oxidative conditions. researchgate.netresearchgate.net One study on the forced degradation of rifaximin reported the formation of a degradant with a mass-to-charge ratio (m/z) of 801.9 under oxidative stress, which corresponds to the molecular weight of this compound. researchgate.netresearchgate.net

The chemical transformation from rifaximin to this compound involves two key modifications to the rifaximin structure: the demethylation at the 16-position and the subsequent hydroxylation to form a hydroxymethyl group. A study that focused on elucidating the structure of Rifaximin Impurity H confirmed these structural changes through spectroscopic analysis. researchgate.net While the precise reaction mechanism for its formation as a metabolite in vivo is not fully detailed in the available literature, the findings from degradation studies suggest that oxidative processes are a key pathway.

A study successfully prepared two oxidative degradation impurities from rifaximin using manganese dioxide as an oxidant, further supporting the role of oxidation in the formation of such impurities. researchgate.net

Table 1: Key Transformation Processes in the Formation of this compound from Rifaximin

| Transformation Process | Location on Rifaximin Molecule | Resulting Functional Group |

|---|---|---|

| Desmethylation | Position 16 | Removal of a methyl group |

| Hydroxylation | Position 16 | Addition of a hydroxyl group to the methyl group |

Identification of Enzyme Systems Involved in its Biotransformation (e.g., Cytochrome P450 and Non-CYP Enzymes, if applicable)

The primary enzyme system responsible for the metabolism of rifaximin is the cytochrome P450 (CYP) family, with CYP3A4 being the main enzyme involved. nih.gov Cytochrome P450 enzymes are a diverse group of proteins that play a central role in the metabolism of a wide array of drugs and other foreign compounds. nih.govnih.gov

Given that the formation of this compound involves oxidation (hydroxylation) and demethylation, it is plausible that CYP enzymes, particularly CYP3A4, catalyze these reactions. CYP450 enzymes are well-known for their ability to carry out hydroxylation and O-demethylation reactions. nih.govnih.gov

However, direct evidence from studies specifically investigating the role of CYP3A4 or other enzymes in the formation of this compound is not explicitly detailed in the available scientific literature. Therefore, while it is highly probable that CYP3A4 is involved, further research is required to definitively confirm its role and to rule out the involvement of other non-CYP enzymes in this specific biotransformation.

Table 2: Potential Enzymatic Reactions in the Formation of this compound

| Enzymatic Reaction | Enzyme Family | Likely Specific Enzyme |

|---|---|---|

| Oxidative Demethylation | Cytochrome P450 | CYP3A4 |

| Hydroxylation | Cytochrome P450 | CYP3A4 |

Metabolite Identification and Structural Characterization of Secondary Metabolites Derived from this compound

Currently, there is no information available in the scientific literature regarding the identification and structural characterization of secondary metabolites derived from this compound.

Metabolite identification studies are crucial for understanding the complete metabolic cascade of a drug and its related compounds. These studies typically involve the use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to detect and identify metabolites in biological samples. While studies have been conducted to characterize the degradation products of rifaximin, the metabolic fate of its impurities, including this compound, has not been a primary focus. nih.govimpactfactor.org

Further research would be necessary to investigate whether this compound undergoes further biotransformation in the body to form secondary metabolites. Such studies would provide a more complete picture of the metabolic pathways associated with rifaximin and its related compounds.

Structure Activity Relationship Sar and Computational Chemistry Studies of 16 Desmethyl 16 Hydroxymethyl Rifaximin and Analogs

Conformational Analysis and Stereochemical Characterization

The compound has the systematic IUPAC name (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(acetyloxy)-5,6,21,23-tetrahydroxy-16-(hydroxymethyl)-27-methoxy-2,4,11,20,22,24,26-heptamethyl-2,7-(epoxypentadeca nih.govncats.iomdpi.comtrienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione. nih.govncats.io Its absolute stereochemistry has been defined, noting the presence of nine defined stereocenters and three E/Z centers, which dictate the rigid geometry of the ansa chain. nih.gov

Spectroscopic methods are crucial for its characterization. Studies elucidating the structure of Rifaximin (B1679331) impurities with a mass-to-charge ratio (m/z) of 802, corresponding to this compound, have utilized techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net Comparative analysis of the ¹H and ¹³C NMR spectra between Rifaximin and the impurity reveals the most significant difference to be the absence of the C16-methyl signal and the appearance of signals corresponding to the hydroxymethyl group. asianpubs.orgresearchgate.net FT-IR analysis further supports this, with changes observed in the Csp³–H stretching region, indicating the presence of an additional CH₂ group in the impurity compared to Rifaximin. researchgate.net This detailed characterization confirms the structural identity and provides the foundational data for conformational analysis, which models how the molecule might fold and orient itself in three-dimensional space, a key determinant of its ability to interact with biological targets.

| Property | Value | Reference |

|---|---|---|

| Systematic Name | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(acetyloxy)-5,6,21,23-tetrahydroxy-16-(hydroxymethyl)-27-methoxy-2,4,11,20,22,24,26-heptamethyl-2,7-(epoxypentadeca nih.govncats.iomdpi.comtrienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione | nih.govncats.io |

| Synonym | Rifaximin Impurity H | ncats.ioallmpus.com |

| CAS Number | 1210022-90-4 | pharmaffiliates.comallmpus.com |

| Molecular Formula | C₄₃H₅₁N₃O₁₂ | pharmaffiliates.comnih.govnih.gov |

| Molecular Weight | 801.88 g/mol | nih.govallmpus.com |

| Stereochemistry | Absolute | nih.gov |

| Defined Stereocenters | 9 | nih.gov |

| E/Z Centers | 3 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov While specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR can be applied to predict its molecular interactions and compare them to the parent drug, Rifaximin.

A QSAR study involves calculating a set of numerical values, or "descriptors," that quantify various aspects of a molecule's topology, geometry, and electronic properties. nih.gov These descriptors are then used to build a regression model that predicts the activity of new or related compounds. nih.gov For a molecule like this compound, key descriptors would include:

Topological Descriptors: Molecular Weight (MW), which is slightly higher than Rifaximin's due to the additional oxygen atom.

Electronic Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity.

Steric/Topological Descriptors: Molecular volume and polar surface area (PSA). The introduction of the hydroxyl group is expected to increase the PSA, potentially enhancing its polarity.

Lipophilicity: The partition coefficient (LogP), which measures a compound's solubility in a non-polar solvent versus a polar one. The added hydroxyl group would likely decrease the LogP value, making the impurity more hydrophilic than Rifaximin.

Hydrogen Bonding: The number of hydrogen bond donors and acceptors. The impurity has an additional hydrogen bond donor and acceptor site compared to Rifaximin, which could significantly alter its interaction with biological targets.

By comparing these descriptors between the impurity and Rifaximin, a QSAR model could predict whether the impurity retains antimicrobial activity, has a different interaction profile, or is likely to be inactive.

| Descriptor | Rifaximin | This compound | Predicted Impact of Structural Change |

|---|---|---|---|

| Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₅₁N₃O₁₂ | Addition of one oxygen atom |

| Molecular Weight (g/mol) | 785.9 | 801.9 | Increase in mass |

| Polar Surface Area (PSA) (Ų) | ~195 | ~215 | Increased polarity |

| H-Bond Donors | 4 | 5 | Increased hydrogen bonding potential |

| H-Bond Acceptors | 11 | 12 | Increased hydrogen bonding potential |

| Predicted LogP | ~4.0 | ~3.5 | Decreased lipophilicity (more hydrophilic) |

Note: Values are approximate and for illustrative purposes to demonstrate the expected trends in a QSAR analysis.

Molecular Modeling and Docking Studies to Elucidate Theoretical Binding Affinities

Molecular modeling and docking are powerful computational tools used to predict how a ligand (such as the impurity) binds to the active site of a biological receptor, typically a protein. nih.gov The primary target of Rifaximin is the β-subunit of bacterial DNA-dependent RNA polymerase, an enzyme essential for bacterial transcription. mdpi.com Given the structural similarity, it is hypothesized that this compound would interact with the same target.

A molecular docking study would involve the following steps:

Preparation of Structures: Obtaining the 3D crystal structure of the bacterial RNA polymerase and computationally modeling the 3D structure of this compound.

Docking Simulation: Using specialized software to place the ligand into the binding site of the protein and calculate the most stable binding poses.

Scoring and Analysis: Each pose is assigned a score, typically in the form of binding energy (kcal/mol), which estimates the affinity of the ligand for the receptor. Lower binding energy values suggest a more favorable interaction. The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The key difference for the impurity is the -CH₂OH group. A docking study would aim to determine if this new group forms favorable interactions (e.g., a new hydrogen bond with an amino acid residue in the binding pocket) or unfavorable ones (e.g., steric clashes). The results could suggest whether the impurity is capable of inhibiting the enzyme with an affinity comparable to, greater than, or less than that of Rifaximin.

| Compound | Hypothetical Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Rifaximin (Parent Drug) | -11.5 | Multiple H-bonds with key residues; extensive hydrophobic interactions. |

| This compound | -10.8 | Potential for an additional H-bond via the new -OH group, but possible minor steric hindrance affecting optimal fit. |

| Analog A (C16-CH₂O-Acetyl) | -11.2 | Ester group may alter orientation; potential for different hydrophobic contacts. |

| Analog B (C16-COOH) | -9.5 | Carboxylic acid group may introduce unfavorable charge interactions or steric clashes. |

Note: The data presented are hypothetical and for illustrative purposes only, representing the type of output generated from a molecular docking study.

Design and In Silico Evaluation of Chemically Modified Analogs based on the Impurity's Structure

The structure of an identified impurity like this compound can serve as a scaffold for the rational design of new, potentially improved analogs. researchgate.net The newly introduced hydroxymethyl group provides a reactive handle for further chemical modification, which is absent in the parent Rifaximin molecule at that position.

The design process begins with the impurity's structure as the starting point. In silico evaluation, using the QSAR and docking methods described previously, allows for the rapid screening of virtual compounds before undertaking costly and time-consuming chemical synthesis. nih.gov

Potential design strategies based on the impurity's structure could include:

Esterification or Etherification: Converting the C16-hydroxymethyl group to various esters (e.g., acetate, propionate) or ethers (e.g., methoxy, ethoxy). This would modify the polarity, size, and hydrogen-bonding capability of this substituent.

Oxidation: Oxidizing the hydroxymethyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH). This would dramatically alter the electronic properties and interaction potential of the molecule at this position.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups of similar size and electronic character, such as an amine (-NH₂) or thiol (-SH), to probe the specific requirements of the binding pocket.

Each designed analog would be evaluated in silico by calculating its QSAR descriptors and docking it into the target protein. This process helps prioritize which analogs are most likely to exhibit desired properties, such as enhanced binding affinity, improved selectivity, or different physicochemical characteristics, before they are synthesized for in vitro testing. researchgate.net

| Analog | Modification at C16 | Predicted Docking Score (kcal/mol) | Predicted Key Feature |

|---|---|---|---|

| Analog 1 | -CH₂-O-C(O)CH₃ (Acetate ester) | -11.2 | Increased lipophilicity, potential for new hydrophobic interactions. |

| Analog 2 | -CHO (Aldehyde) | -10.1 | Highly reactive, could form covalent bonds but may reduce binding affinity. |

| Analog 3 | -COOH (Carboxylic acid) | -9.5 | Increased polarity; potential for ionic interactions or repulsion in the binding site. |

| Analog 4 | -CH₂-NH₂ (Aminomethyl) | -11.0 | Introduces a basic center, potential for new ionic or hydrogen bonds. |

Note: The data in this table are purely hypothetical to illustrate the process of in silico evaluation for rationally designed chemical analogs.

Quality Control and Regulatory Implications in Pharmaceutical Development

Importance of Impurity Profiling and Specification in Active Pharmaceutical Ingredients (APIs)

The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical development and manufacturing, essential for ensuring the safety and efficacy of the final drug product. Impurity profiling, which encompasses the identification, structural elucidation, and quantitative determination of impurities, is a mandatory requirement set forth by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). artis-standards.com Undesired chemical substances within an API can alter its therapeutic effects, bioavailability, and stability, and in some cases, may pose significant health risks, including potential toxicity or carcinogenicity. synzeal.com

The establishment of clear specifications for impurities is a fundamental component of quality control. Regulatory guidelines, such as ICH Q3A(R2), provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. artis-standards.com For instance, for APIs with a maximum daily dose of up to 2 grams per day, the identification threshold is typically 0.10%. artis-standards.com Pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are progressively incorporating specific limits for known and unknown impurities in their monographs to create unified standards. biosynth.com This systematic approach to impurity management not only ensures regulatory compliance but also provides a deeper understanding of the API's manufacturing process, allowing for optimization to minimize impurity formation and ensure consistent product quality throughout its lifecycle. artis-standards.comsynzeal.com

Role of 16-Desmethyl-16-(hydroxymethyl)rifaximin as a Pharmacopoeial Reference Standard for Analytical Control

This compound, identified as Rifaximin (B1679331) Impurity H in the European Pharmacopoeia, serves a vital function in the analytical control of the antibiotic Rifaximin. synzeal.comnih.govresearchgate.netncats.io As a pharmacopoeial reference standard, it acts as a benchmark for the accurate identification and quantification of this specific impurity in batches of the Rifaximin API. synzeal.com The availability of a highly purified and well-characterized reference standard for Impurity H is indispensable for the development, validation, and routine application of analytical methods, particularly High-Performance Liquid Chromatography (HPLC). synzeal.combiosynth.com

In practice, the reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing retention times. It is also crucial for creating calibration curves to ensure that analytical procedures can accurately and reliably quantify the level of Impurity H present in the API. synzeal.com This allows pharmaceutical manufacturers to monitor and control the impurity, ensuring it remains within the strict limits set by pharmacopoeias and regulatory agencies. synzeal.com Based on batch data analysis, the European Pharmacopoeia Commission has specified a limit for Rifaximin Impurity H at a maximum of 1.0 percent, highlighting its status as a significant and controlled impurity. edqm.eu Its use in quality control (QC) applications is essential for the release of commercial batches and for inclusion in regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.com

Table 1: Chemical Identity of this compound This interactive table provides key identifiers for the compound.

| Identifier | Value |

|---|---|

| Systematic Name | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-16-(hydroxymethyl)-27-methoxy-2,4,11,20,22,24,26-heptamethyl-2,7-(epoxypentadeca nih.govnih.govtrienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione researchgate.net |

| Synonym | Rifaximin Impurity H researchgate.netncats.io |

| CAS Number | 1210022-90-4 researchgate.net |

| Molecular Formula | C₄₃H₅₁N₃O₁₂ nih.govresearchgate.net |

| Molecular Weight | 801.88 g/mol nih.govresearchgate.net |

Strategies for Control and Mitigation of Impurity Formation in Rifaximin Manufacturing Processes

The control and mitigation of this compound (Impurity H) formation are centered on understanding its origin within the Rifaximin manufacturing process. Studies indicate that this impurity is primarily a product of an oxidative degradation pathway. asianpubs.org Therefore, strategies to minimize its presence involve rigorous control over process parameters that could promote oxidation.

Key control strategies include:

Control of Oxidizing Agents: Since Impurity H is an oxidative derivative, strict control over the presence of oxidizing agents throughout the synthesis and purification steps is paramount. This includes ensuring that reagents and solvents are free from peroxide contaminants and minimizing exposure of the process stream to atmospheric oxygen, potentially by using an inert atmosphere (e.g., nitrogen). asianpubs.org

Purification Process Optimization: The purification of crude Rifaximin is a critical step for removing Impurity H and other process-related impurities. A common method involves dissolving the raw Rifaximin in a solvent like ethyl alcohol at an elevated temperature (e.g., 45-65°C), followed by controlled crystallization. This is often achieved by adding an anti-solvent such as water and maintaining the suspension at a specific temperature range for a set duration to ensure selective precipitation of the pure Rifaximin API, leaving impurities behind in the mother liquor. google.com

In-Process Monitoring: Implementing robust in-process analytical testing, such as HPLC, allows for the monitoring of Impurity H levels at various stages of the manufacturing process. This provides valuable data for process understanding and enables adjustments to be made in real-time to prevent the impurity from exceeding its specified limit in the final API.

By understanding that Impurity H arises from oxidation, manufacturers can design a process that inherently limits its formation and effectively removes it during purification, ensuring the final Rifaximin API complies with the pharmacopoeial limit of 1.0%. edqm.euasianpubs.org

Impact of the Impurity on the Chemical Stability and Degradation Pathways of Rifaximin

The presence of this compound is a direct indicator of the chemical degradation of the Rifaximin API, particularly through oxidative pathways. Forced degradation studies, which are designed to identify potential degradation products by subjecting the API to stress conditions like acid, base, heat, and oxidation, have confirmed the formation of this impurity. researchgate.netresearchgate.net

Specifically, when Rifaximin is subjected to oxidative stress (e.g., using hydrogen peroxide), a degradant with a mass-to-charge ratio (m/z) of 801.9, corresponding to Impurity H, is observed. researchgate.netresearchgate.net This demonstrates that the molecular structure of Rifaximin is susceptible to oxidation, leading to the formation of this hydroxymethyl derivative. While Rifaximin is also sensitive to acid hydrolysis, oxidative degradation is a key pathway leading to the generation of Impurity H. researchgate.netresearchgate.netijcpa.in

Indicator of Degradation: Its presence in a batch of Rifaximin signals that the API has undergone degradation, which may compromise its purity and potentially its efficacy.

Shelf-Life Determination: The rate at which Impurity H forms under various storage conditions is a critical parameter in stability studies. Monitoring its levels over time helps establish the appropriate storage conditions (e.g., protection from light and air) and define the shelf-life of the drug substance.

Understanding Degradation Mechanisms: Identifying Impurity H as a major oxidative degradant provides crucial insight into the chemical instability of the Rifaximin molecule. This knowledge is vital for developing stable formulations and suitable packaging to protect the drug product from oxidative stress throughout its lifecycle.

Table 2: Rifaximin Forced Degradation Findings This interactive table summarizes the conditions under which Rifaximin degrades to form Impurity H and other products.

| Stress Condition | Observation | Degradation Products (by m/z) | Reference |

|---|---|---|---|

| Oxidative Stress (H₂O₂) | Significant degradation (24.18%) | m/z 772.4, 838.4, 744.5, 753.8, and 801.9 (Impurity H) | researchgate.netresearchgate.net |

| Acid Hydrolysis (HCl) | High degradation (70.46%) | m/z 784.2, 744.5, 784.3, 753.8 | researchgate.netresearchgate.net |

| Alkali Hydrolysis (NaOH) | Moderate degradation (15.11%) | m/z 744.5, 784.3, 753.8 | researchgate.netresearchgate.net |

| Neutral Hydrolysis | Stable | No significant degradation | researchgate.netresearchgate.net |

| Photolytic & Dry Heat | Stable | No significant degradation | researchgate.netresearchgate.net |

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Technologies for Ultra-Trace Level Detection of Impurities

The detection and quantification of impurities at very low concentrations present a significant analytical challenge. While standard High-Performance Liquid Chromatography (HPLC) is widely used for quality control of rifaximin (B1679331), the need for methods with higher sensitivity and selectivity is driving the development of new technologies. asianpubs.orgunesp.br

Future advancements will likely focus on the refinement and broader application of hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov These methods offer superior sensitivity and specificity, enabling the detection and structural elucidation of impurities at levels unattainable by conventional HPLC-UV methods. ijpsonline.com For instance, LC-MS has been instrumental in identifying multiple degradation products of rifaximin under various stress conditions. researchgate.netresearchgate.net The development of ultra-trace analytical methods is crucial, as even minute quantities of certain impurities can have an impact on product quality.

Another area of development involves innovative sample preparation techniques to enrich the sample with the impurities of interest before analysis. lu.se Methodologies such as Liquid-Phase Microextraction (LPME) and the use of Molecularly Imprinted Polymers (MIPs) for Solid-Phase Extraction (MISPE) could be adapted to selectively isolate and concentrate trace-level rifaximin impurities from the bulk API, thereby enhancing detection limits. lu.se

| Analytical Technique | Typical Application in Impurity Analysis | Reported Limit of Detection (LOD) / Quantification (LOQ) for Rifaximin |

|---|---|---|

| HPLC-UV | Routine quality control, quantification of known impurities. unesp.br | LOD: 1.39 μg/mL, LOQ: 4.22 μg/mL nih.gov |

| HPLC-DAD | Separation and detection of multiple components. lu.se | LOD: 0.1 µg/mL, LOQ: 0.5 µg/mL (for a specific validated method) impactfactor.org |

| LC-MS/MS | Identification of unknown impurities, structural elucidation, trace-level quantification. researchgate.netnih.gov | LOQ: 0.03 μg/mL (in serum) ijpsonline.com |

Exploring the Broader Chemical Reactivity and Degradation Mechanisms of the Compound

Understanding the chemical reactivity and degradation pathways of 16-Desmethyl-16-(hydroxymethyl)rifaximin is fundamental to preventing its formation and ensuring the stability of rifaximin. Forced degradation studies on rifaximin have shown its susceptibility to degradation under acidic, alkaline, and oxidative conditions. researchgate.netresearchgate.netresearchgate.net Rifaximin is particularly prone to oxidative degradation, and studies have been conducted to prepare and characterize such impurities. asianpubs.orgasianpubs.org

Future research should focus on detailed mechanistic studies to map the specific degradation pathways leading to this compound. This involves subjecting rifaximin to controlled stress conditions (e.g., specific pH, temperature, oxidants) and tracking the formation of this impurity over time. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for identifying the degradants formed under these conditions. researchgate.netnih.gov One study identified five distinct degradants under oxidative stress alone. researchgate.net By elucidating the reaction mechanisms, it becomes possible to modify manufacturing processes or storage conditions to minimize the formation of this and other related impurities.

| Stress Condition | Observed Degradation of Rifaximin (% Reported in Studies) | Number of Degradants Identified |

|---|---|---|

| Acid Hydrolysis (0.1 M HCl) | 70.46% researchgate.net | Four researchgate.net |

| Alkali Hydrolysis | 15.11% researchgate.net | Three researchgate.net |

| Oxidative (H₂O₂) | 24.18% researchgate.net | Five researchgate.net |

| Thermal | Stable / No degradation noted researchgate.netimpactfactor.org | N/A |

| Photolytic (UV/Sunlight) | Stable / Minor degradation noted researchgate.netimpactfactor.org | N/A |

Advanced Computational Approaches for Predicting Impurity Formation and Behavior in Pharmaceutical Systems

Computational chemistry and predictive modeling are emerging as powerful tools in pharmaceutical development. frontiersin.org These in silico approaches can be leveraged to predict the likelihood of the formation of impurities like this compound during synthesis and storage.

Techniques such as molecular docking and machine learning-based predictive modeling can simulate the reaction environment and identify potential side reactions or degradation pathways. frontiersin.org By analyzing the structure-activity relationships, these models can predict how modifications to reaction conditions might influence the impurity profile. frontiersin.org Furthermore, data mining of large chemical reaction databases can be used to develop workflows that automatically predict potential reaction impurities based on the starting materials, reagents, and intermediates involved in the synthesis of rifaximin. researchgate.net These predictive capabilities allow for a more targeted, proactive approach to impurity control, reducing the reliance on extensive experimental screening and accelerating process optimization. frontiersin.org

| Computational Approach | Application in Impurity Research |

|---|---|

| Molecular Docking | Simulating interactions between reactants, catalysts, and intermediates to predict potential side reactions. frontiersin.org |

| Virtual Screening | Rapidly evaluating large libraries of potential reactants or conditions to identify those likely to lead to impurity formation. frontiersin.org |

| Machine Learning / AI | Developing predictive models based on existing experimental data to forecast impurity profiles under different synthetic conditions. frontiersin.org |

| Reaction Database Mining | Automatically identifying known reaction pathways from literature that could lead to the formation of specific impurities. researchgate.net |

Contribution of Impurity Research to Enhanced Understanding of Drug Metabolism and Product Quality

The structural elucidation of degradation products can provide valuable insights into the metabolic pathways of the parent drug. Rifaximin is known to be metabolized primarily by the enzyme CYP3A4. nih.gov The degradation products formed under oxidative stress in a laboratory setting can sometimes mimic the metabolites produced in the body. Understanding these structures can help build a more complete picture of the drug's metabolic fate. Although rifaximin has very low systemic absorption, with the vast majority excreted unchanged in the feces, understanding any absorbed portion is important. nih.gov

Ultimately, rigorous impurity research is the cornerstone of ensuring pharmaceutical product quality. By identifying, quantifying, and controlling impurities like this compound, manufacturers can ensure the consistency, stability, and safety of the final drug product. impactfactor.org This comprehensive knowledge supports robust manufacturing processes and provides confidence in the therapeutic value of the medication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.